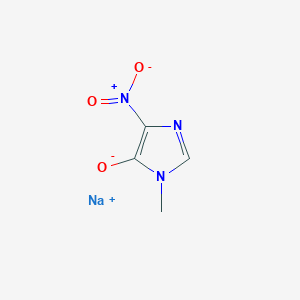

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate

Overview

Description

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate is a chemical compound with the molecular formula C4H4N3O3.Na and a molecular weight of 165.08 g/mol . It is a sodium salt derivative of 1-methyl-4-nitroimidazole, characterized by its imidazole ring structure with a nitro group at the 4-position and a sodium ion . This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of Sodium 1-methyl-4-nitro-1H-imidazol-5-olate typically involves the following steps:

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.

Wallach Synthesis: This method uses the dehydrogenation of imidazolines to produce imidazoles.

Industrial Production: Industrially, the compound can be synthesized by methylation of imidazole at the pyridine-like nitrogen followed by nitration and subsequent neutralization with sodium hydroxide.

Chemical Reactions Analysis

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions: Typical reagents include reducing agents like iron powder and ammonium chloride for nitro group reduction.

Scientific Research Applications

Scientific Research Applications

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate has diverse applications in scientific research:

Chemistry

It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions.

Biology

The compound exhibits significant biological activities:

- Antimicrobial Activity : It has shown substantial effectiveness against various pathogens, making it a candidate for therapeutic applications. For instance, studies have indicated its ability to disrupt metabolic processes in microorganisms .

- Antifungal Properties : Similar to its antimicrobial activity, it has demonstrated effectiveness against fungal infections, suggesting potential use in antifungal therapies .

Medicine

This compound is studied for its potential as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer activities. Research indicates that derivatives of this compound may induce cell death through mechanisms such as ferroptosis, linked to lipid peroxidation .

Industry

In industrial applications, it is utilized in the production of dyes, pigments, and other chemicals due to its reactive properties.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Antimicrobial Studies

Research demonstrated that derivatives of this compound effectively inhibited growth against clinical strains of Helicobacter pylori, showcasing its potential in treating gastric ulcers .

Antitumor Research

Studies indicated that this compound and its derivatives could induce ferroptosis in cancer cells, providing insights into new cancer treatment strategies .

Mechanism of Action

The mechanism of action of Sodium 1-methyl-4-nitro-1H-imidazol-5-olate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The imidazole ring can also bind to metal ions and enzymes, affecting their activity .

Comparison with Similar Compounds

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate can be compared with other imidazole derivatives:

1-Methylimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitroimidazole: Similar in structure but without the methyl group, affecting its solubility and reactivity.

5-Hydroxy-1-methyl-4-nitroimidazole: Contains a hydroxyl group, which can alter its chemical properties and biological activities.

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate is a chemical compound with significant biological activity, particularly in the fields of microbiology and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

- Chemical Formula : CHNO.Na

- Molecular Weight : 165.08 g/mol

- CAS Number : 35681-68-6

This compound is synthesized through various methods, including the Debus-Radziszewski synthesis and Wallach synthesis, which involve the condensation of imidazole derivatives with other reagents to produce this compound.

Biological Properties

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Research indicates that this compound has substantial antimicrobial properties, making it a candidate for therapeutic applications against various pathogens. Its derivatives have been shown to disrupt metabolic processes in microorganisms .

- Antifungal Properties : Similar to its antimicrobial activity, the compound has demonstrated effectiveness against fungal infections, suggesting potential use in antifungal therapies.

- Antitumor Activity : this compound and its derivatives are being investigated for their potential as antitumor agents. Studies have indicated that they may induce cell death through mechanisms such as ferroptosis, a form of regulated cell death associated with lipid peroxidation .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that can interact with proteins and nucleic acids within cells, leading to cytotoxic effects.

- Induction of Lipid Peroxidation : In cancer cells, this compound has been shown to increase lipid peroxidation levels, which is linked to its antitumor effects. This process can lead to ferroptosis, characterized by the accumulation of lipid peroxides .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylimidazole | Lacks nitro group | Less reactive due to absence of electron-withdrawing group |

| 4-Nitroimidazole | Similar structure but lacks methyl group | Affects solubility and reactivity |

| 5-Hydroxy-1-methyl-4-nitroimidazole | Contains a hydroxyl group | Alters chemical properties and biological activities |

| This compound | Contains a methyl group at position 1 | Different reactivity profile due to methyl substitution |

This table highlights how the presence of specific functional groups influences the reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antitumor Efficacy : A study demonstrated that treatment with imidazole derivatives led to significant tumor growth inhibition in xenograft models, with associated increases in lipid peroxidation markers .

- Microbial Inhibition : Another research project highlighted that derivatives of this compound effectively inhibited growth in various bacterial strains, indicating its potential as an antimicrobial agent.

- Pharmacokinetics : Research on the pharmacokinetics of related compounds showed promising results regarding absorption and bioavailability when administered through different routes in animal models .

Properties

IUPAC Name |

sodium;3-methyl-5-nitroimidazol-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3.Na/c1-6-2-5-3(4(6)8)7(9)10;/h2,8H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDKQRVWAYCZEM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.